Ir(btb)2(acac), AldrichCPR
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(btb)2(acac) typically involves the reaction of iridium(III) chloride hydrate with 2-phenylbenzothiazole and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Ir(btb)2(acac) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ir(btb)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or benzothiazolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand substitution reactions often use reagents such as phosphines or other coordinating ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium complexes with higher oxidation states, while substitution reactions result in new iridium complexes with different ligands .
Scientific Research Applications
Ir(btb)2(acac) has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which Ir(btb)2(acac) exerts its effects involves the excitation of electrons to higher energy states upon exposure to light. The compound then undergoes intersystem crossing to a triplet state, followed by phosphorescent emission as the electrons return to the ground state. This process results in the emission of yellow fluorescence .
Comparison with Similar Compounds
Similar Compounds
Ir(btp)2(acac): Another iridium complex with similar phosphorescent properties but emits red fluorescence.
Ir(dFppy)3: A compound used in OLEDs that emits green fluorescence.
Ir(MDQ)2(acac): Known for its application in OLEDs, emitting blue fluorescence.
Uniqueness
Ir(btb)2(acac) is unique due to its specific emission of yellow fluorescence, making it particularly valuable in the development of white organic light-emitting devices (WOLEDs). Its stability and efficiency in emitting light also contribute to its distinctiveness among other iridium complexes .
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origin of Product |
United States |
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